molecular formula C53H66N4O20 B10768297 Navelbine (TN)

Navelbine (TN)

Cat. No.: B10768297
M. Wt: 1079.1 g/mol
InChI Key: CILBMBUYJCWATM-NPJYPKOYSA-N
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Description

Classification and Origin of Vinorelbine (B1196246)

Vinorelbine is classified as a semi-synthetic vinca (B1221190) alkaloid, a class of anti-mitotic and anti-microtubule agents. bccancer.bc.cacreative-biolabs.com The origins of vinorelbine can be traced back to the Madagascar periwinkle plant, Catharanthus roseus. oncopedia.wikinumberanalytics.com This plant is a source of several important natural products, including the vinca alkaloids vinblastine (B1199706) and vincristine (B1662923). oncopedia.wiki Vinorelbine itself is not found in nature but is synthesized from these naturally occurring precursors. wikipedia.org

The synthesis of vinorelbine involves the coupling of two multi-ringed units: catharanthine (B190766) and vindoline (B23647). creative-biolabs.comtga.gov.au A key structural difference that distinguishes vinorelbine from other vinca alkaloids is the modification of the catharanthine nucleus. sci-hub.se Specifically, vinorelbine possesses an eight-membered catharanthine ring instead of the nine-membered ring found in its natural counterparts. creative-biolabs.comsci-hub.se This structural alteration is achieved through a super-acid catalyzed coupling of catharanthine and vindoline, followed by further chemical modifications. This unique structure is believed to contribute to its distinct pharmacological properties. karger.com

Table 1: Chemical and Physical Properties of Vinorelbine

Property Value
Chemical Name 3',4'-didehydro-4'-deoxy-C'-norvincaleukoblastine
Molecular Formula C45H54N4O8
Molecular Weight 778.9 g/mol
Appearance White to yellow or light brown amorphous powder (as tartrate salt)
Solubility > 1000 mg/mL in distilled water (as tartrate salt)
Classification Mitotic inhibitor, Vinca Alkaloid

Data sourced from tga.gov.aunih.govdrugs.compfizer.com

Historical Context of Vinorelbine Discovery and Development in Research

The journey of vinorelbine began with the exploration of the medicinal properties of the Catharanthus roseus plant, which has a history of use in traditional medicine. numberanalytics.com In the 1950s, scientific research led to the isolation of the potent anticancer compounds vinblastine and vincristine from this plant. numberanalytics.com Building on this foundation, the pharmacist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) in France invented vinorelbine in the 1980s. oncopedia.wikiwikipedia.org

The development of vinorelbine was driven by the goal of creating a vinca alkaloid with an improved therapeutic profile, specifically aiming for enhanced efficacy and reduced toxicity compared to its predecessors. numberanalytics.comkarger.com The key innovation was the modification of the catharanthine ring structure. sci-hub.sekarger.com Following its discovery, vinorelbine was licensed to the Pierre Fabre Group for further development. oncopedia.wikiambafrance.org

In 1989, vinorelbine, under the brand name Navelbine®, received its first approval in France for the treatment of non-small cell lung cancer (NSCLC). oncopedia.wikinewdrugapprovals.org This was followed by its approval for metastatic breast cancer in 1991. oncopedia.wikinewdrugapprovals.org The United States Food and Drug Administration (FDA) approved vinorelbine in December 1994 for the treatment of NSCLC, sponsored by the Burroughs Wellcome Company. oncopedia.wikiwikipedia.org

Table 2: Key Milestones in the Development of Vinorelbine

Year Milestone
1950s Discovery of vinblastine and vincristine from Catharanthus roseus. numberanalytics.com
1980s Invention of vinorelbine by Pierre Potier and his team at CNRS in France. oncopedia.wikiwikipedia.org
1989 Approved in France for the treatment of non-small cell lung cancer. oncopedia.wikinewdrugapprovals.org
1991 Gained approval in France for the treatment of metastatic breast cancer. oncopedia.wiki
1994 Received FDA approval in the United States for non-small cell lung cancer. oncopedia.wikiwikipedia.org

| 2003 | The drug went generic in the U.S. in February. wikipedia.org |

Research into vinorelbine has continued, exploring its mechanism of action and potential applications. Studies have shown that vinorelbine functions as a mitotic inhibitor by interfering with microtubule dynamics. bccancer.bc.caeurekaselect.com It binds to tubulin, the protein that forms microtubules, and inhibits their polymerization, leading to cell cycle arrest in the M phase and subsequent apoptosis. bccancer.bc.cacreative-biolabs.com Research has also indicated that vinorelbine may have a preferential action on mitotic microtubules over axonal microtubules, which could explain its comparatively lower neurotoxicity. bccancer.bc.catga.gov.au

Properties

Molecular Formula

C53H66N4O20

Molecular Weight

1079.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1

InChI Key

CILBMBUYJCWATM-NPJYPKOYSA-N

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Chemical Synthesis and Analogues of Vinorelbine

Semisynthetic Pathways from Natural Precursors

The synthesis of Vinorelbine (B1196246) primarily relies on the modification of naturally occurring vinca (B1221190) alkaloids. These precursors are extracted from the leaves of the Madagascar periwinkle, Catharanthus roseus.

Precursor 1Precursor 2Key Intermediate
Vindoline (B23647)Catharanthine (B190766)Anhydrovinblastine (B1203243)
Vindoline structureCatharanthine structureAnhydrovinblastine structure

Derivation from Leurosine

An alternative semi-synthetic pathway to Vinorelbine begins with leurosine, another dimeric vinca alkaloid found in C. roseus. This method involves the chemical conversion of leurosine into anhydrovinblastine. One notable process utilizes a deoxygenation reaction to transform leurosine into the desired intermediate. Following the formation of anhydrovinblastine, the synthetic route converges with the pathway originating from vindoline and catharanthine to produce Vinorelbine.

Specific Chemical Modifications (e.g., Catharanthine Component)

Research into the synthesis of Vinorelbine and its analogues has explored various chemical modifications of the precursor molecules to improve reaction yields and to generate novel derivatives with potentially enhanced properties. Modifications to the catharanthine component have been a particular focus. For instance, substitutions on the aromatic ring of catharanthine have been investigated to understand their impact on the coupling reaction with vindoline and the biological activity of the resulting dimeric compounds. Additionally, modifications to the piperidine (B6355638) ring of catharanthine have been explored to create new vinblastine (B1199706) congeners.

Advanced Synthetic Methodologies

The complex structure of Vinorelbine has prompted the development of advanced synthetic methodologies to achieve greater control over the stereochemistry and to improve the efficiency of the synthesis.

Regiospecific Rearrangements

A key structural feature of Vinorelbine that distinguishes it from other vinca alkaloids like vinblastine is the contraction of the catharanthine ring system from a nine-membered to an eight-membered ring. This is achieved through a regiospecific rearrangement. A common synthetic strategy involves the dehydration of vinblastine to form anhydrovinblastine. This intermediate then undergoes a sequence of reactions, including bromination, which facilitates a ring-contraction rearrangement to form the characteristic structure of Vinorelbine. This rearrangement is a critical step that is carefully controlled to ensure the desired regioselectivity.

Diastereoselective Reductions

The stereochemistry of Vinorelbine is crucial for its biological activity. Diastereoselective reductions are employed during the synthesis to control the formation of specific stereoisomers. For example, in the synthesis of related vinca alkaloids, the reduction of a carbon-carbon double bond in the catharanthine moiety of anhydrovinblastine can lead to different diastereomers. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of this reduction. For instance, the use of sodium borohydride (B1222165) has been reported in the synthesis of a reduced derivative of vincristine (B1662923), demonstrating the application of hydride-based reducing agents in this class of compounds. The careful control of these reduction steps is essential to produce the desired stereoisomer of Vinorelbine.

Structure-Activity Relationship (SAR) Studies of Vinorelbine Analogues

The exploration of the structure-activity relationships (SAR) of vinorelbine analogues is crucial for the development of new anticancer agents with improved efficacy and reduced toxicity. These studies involve systematic modifications of the vinorelbine molecule and evaluation of the resulting compounds' biological activities.

Modifications at the C-16 position of the vindoline moiety have been investigated to understand their impact on both the chemical synthesis and the cytotoxic activity of vinorelbine analogues. Research has shown that the nature of the substituent at this position can influence the efficiency of the biomimetic coupling reaction with catharanthine. nih.gov

SAR studies have revealed that the introduction of bulky or strongly electron-withdrawing groups at the C-16 position is generally detrimental to the yield of the coupling reaction. nih.gov In terms of biological activity, it has been observed that small alkyl groups as substituents at the C-16 position of the vindoline portion are conducive to maintaining the cytotoxicity of the resulting vinorelbine analogues. nih.gov

To explore new avenues for anticancer agents, researchers have synthesized novel conjugates by attaching piperazine (B1678402) pharmacophores to the vindoline scaffold. mdpi.comresearchgate.net Piperazine is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties. mdpi.com These vindoline-piperazine conjugates have been created by linking N-substituted piperazines to positions 10 and 17 of the vindoline molecule through various linkers. mdpi.comresearchgate.net

Several of these new derivatives have demonstrated significant antiproliferative effects against a panel of human tumor cell lines. mdpi.comnih.gov Notably, conjugates featuring a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine substituent at position 17 of vindoline have shown outstanding cytotoxic activity, with GI₅₀ (50% growth inhibition) values in the low micromolar range against multiple cancer cell lines. researchgate.netnih.gov For instance, the [4-(trifluoromethyl)benzyl]piperazine derivative was particularly effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 μM), while the 1-bis(4-fluorophenyl)methyl piperazine-containing compound showed significant activity against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). researchgate.netnih.gov

Anhydrovinblastine, a key precursor in the synthesis of vinorelbine, has also served as a template for the creation of numerous derivatives with potential anticancer activity. acs.org A variety of analogues, including those with ester, ether, and carbamate (B1207046) modifications, have been synthesized and evaluated. nih.govnih.gov

Amide analogues of anhydrovinblastine have been a particular focus of SAR studies. acs.org A series of 3-demethoxycarbonyl-3-amide methyl anhydrovinblastine derivatives were designed and synthesized, showing potent cytotoxicity against A549 (non-small cell lung cancer) and HeLa (cervical cancer) cell lines. acs.org The size of the substituent on the amide group was found to be a critical determinant of cytotoxic activity. acs.org

Furthermore, the synthesis of 7'-homo-anhydrovinblastine derivatives represents a significant structural modification. acs.orgnih.gov These compounds, featuring an enlarged C' ring, have been evaluated for their biological activity. One such derivative was found to be 1.7 times more active than vinorelbine as a tubulin assembly inhibitor. acs.org

The biological activity of vinorelbine analogues is significantly influenced by steric and electronic factors. Studies involving modifications at various positions of the molecule have provided insights into these effects.

The electronic properties of the substituents also play a crucial role. The introduction of electron-withdrawing groups at the C-16 position of vindoline was not found to be beneficial for improving the yields of the coupling reaction. nih.gov However, in the case of anhydrovinblastine amide derivatives, those with electron-withdrawing groups on a phenyl substituent exhibited enhanced cytotoxic activities against the HeLa cell line compared to those with electron-donating groups. acs.org

Molecular and Cellular Mechanisms of Action of Vinorelbine

Interaction with Tubulin and Microtubule Dynamics

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, exerts its cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton. nih.govresearchgate.net This interference begins at the molecular level with its interaction with tubulin, the protein subunit of microtubules.

Inhibition of Tubulin Polymerization

Vinorelbine disrupts the normal process of microtubule formation by inhibiting the polymerization of tubulin dimers. nih.govwikipedia.org It reduces the mass of microtubule polymers in a concentration-dependent manner. researchgate.netaacrjournals.org Studies have determined the concentration at which vinorelbine inhibits tubulin polymerization by 50% (IC50) to be approximately 0.80 μM. researchgate.netaacrjournals.org This inhibitory action is a shared characteristic among vinca alkaloids, though their potencies can vary. aacrjournals.org At higher concentrations, vinorelbine can induce the formation of tubulin paracrystals. nih.govnih.gov

Selective Binding to Mitotic Microtubules

A key feature of vinorelbine's mechanism is its selective action on mitotic microtubules over axonal microtubules. nih.gov This selectivity is thought to contribute to its comparatively lower neurotoxicity. nih.gov Vinorelbine binds to the β-tubulin subunit at the positive end of the microtubules, near the GTP-binding site. nih.gov This binding at the microtubule ends is a crucial aspect of its ability to disrupt microtubule dynamics at low, clinically relevant concentrations. nih.govnih.gov

Effects on Microtubule Dynamic Instability

Microtubules are highly dynamic structures that undergo phases of growth, shortening (depolymerization), and pauses. This process, known as dynamic instability, is critical for their cellular functions, particularly during mitosis. aacrjournals.org Vinorelbine significantly suppresses this dynamic instability. aacrjournals.org

The primary effects of vinorelbine on microtubule dynamics include:

Slowing of the microtubule growth rate: It impedes the addition of new tubulin dimers to the microtubule ends. aacrjournals.org

Increase in growth duration: The periods of microtubule growth are extended. aacrjournals.org

Reduction in shortening duration: The time spent in the shortening phase is decreased. aacrjournals.org

Interestingly, unlike some other vinca alkaloids, vinorelbine does not reduce the rate of shortening. aacrjournals.org It also increases the frequency of "rescues," which are transitions from a shortening to a growing state. aacrjournals.org

Effects of Vinorelbine on Microtubule Dynamic Instability Parameters
ParameterEffect of Vinorelbine
Growth RateDecreased
Growth DurationIncreased
Shortening RateNo significant change
Shortening DurationDecreased
Rescue FrequencyIncreased
Catastrophe FrequencyVirtually unchanged

Comparison with Other Vinca Alkaloids on Microtubule Dynamics

While all vinca alkaloids target tubulin, there are notable differences in their effects on microtubule dynamics.

Vinorelbine vs. Vinblastine (B1199706):

Inhibition of Polymerization: Vinblastine is slightly more potent in inhibiting tubulin polymerization, with an IC50 of approximately 0.54 μM compared to vinorelbine's 0.80 μM. researchgate.netaacrjournals.org

Dynamic Instability: A key distinction lies in their effects on the shortening phase. Vinblastine suppresses both the rate and duration of shortening, whereas vinorelbine only reduces the shortening duration. aacrjournals.orgmolbiolcell.org Furthermore, vinblastine increases the time microtubules spend in a paused state, an effect not observed with vinorelbine. aacrjournals.orgmolbiolcell.org

Treadmilling: Vinblastine is a more potent inhibitor of microtubule treadmilling (a process of simultaneous subunit addition at one end and loss at the other) than vinorelbine. aacrjournals.org

Vinorelbine vs. Vincristine (B1662923):

Vinorelbine vs. Vinflunine (B192657):

Inhibition of Polymerization: Vinorelbine is a more potent inhibitor of tubulin polymerization than its derivative, vinflunine (IC50 of 1.2 μM). researchgate.netaacrjournals.org

Dynamic Instability: The effects of vinorelbine and vinflunine on microtubule dynamic instability are quite similar. Both primarily slow the growth rate, increase growth duration, and reduce shortening duration without affecting the shortening rate. aacrjournals.org

Comparison of Vinca Alkaloids on Microtubule Dynamics
ParameterVinorelbineVinblastineVinflunine
IC50 for Polymerization Inhibition~0.80 μM~0.54 μM~1.2 μM
Shortening RateNo changeDecreasedNo change
Time in Paused StateNo significant changeIncreasedNo significant change

Cell Cycle Perturbations

The disruption of microtubule dynamics by vinorelbine has profound consequences for cell division, leading to perturbations in the cell cycle. nih.govnih.gov

G2/M Phase Arrest

The primary effect of vinorelbine on the cell cycle is the arrest of cells in the G2/M phase. researchgate.netnih.govresearchgate.netnih.gov By disrupting the formation and function of the mitotic spindle, which is composed of microtubules, vinorelbine prevents cells from successfully completing mitosis. nih.gov This leads to an accumulation of cells at the G2/M checkpoint. researchgate.netresearchgate.net The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle to prevent chromosomal missegregation. nih.gov Prolonged arrest at this stage can ultimately trigger apoptosis, or programmed cell death. nih.govnih.gov

Interference with Chromosomal Segregation

The principal mechanism of Vinorelbine's antineoplastic activity is its interference with the dynamics of microtubules. These cytoskeletal polymers are crucial for the formation of the mitotic spindle, the cellular machinery responsible for the accurate segregation of chromosomes during mitosis. Vinorelbine exerts its effect by binding to β-tubulin, the protein subunit of microtubules, at the Vinca-binding domain. This interaction does not lead to a wholesale depolymerization of microtubules at clinically relevant concentrations. Instead, it potently suppresses microtubule dynamics.

Specifically, Vinorelbine's binding to the plus ends of microtubules reduces the rate of both their growth (polymerization) and shortening (depolymerization). It also increases the duration that microtubules spend in an attenuated or paused state, where they are neither growing nor shortening. This dynamic suppression has profound consequences for the mitotic spindle. The proper attachment of chromosomes to the spindle microtubules and the generation of tension at the kinetochores are exquisitely sensitive to microtubule dynamics. By dampening these dynamics, Vinorelbine prevents the correct assembly of the mitotic spindle and hinders the ability of chromosomes to align properly at the metaphase plate. This failure of chromosomal congression activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a prolonged arrest of the cell cycle in the M-phase (mitosis).

Induction of Mitotic Catastrophe and Apoptosis

The sustained mitotic arrest induced by Vinorelbine is an untenable state for the cell, which ultimately triggers programmed cell death pathways. The primary fate for a cancer cell arrested in mitosis by Vinorelbine is apoptosis, or programmed cell death. This process is often preceded by events collectively termed "mitotic catastrophe," a mode of cell death that results from aberrant mitosis. drugbank.com Mitotic catastrophe is characterized by the formation of giant, multinucleated cells, and micronuclei, resulting from the cell's failed attempt to divide.

Following this catastrophic division or prolonged arrest, the intrinsic apoptotic pathway is typically initiated. However, the pathway to cell death is not exclusively tied to mitotic arrest. Research indicates that Vinorelbine can also induce apoptosis during interphase, independent of a cell's progression into mitosis. nih.gov This suggests that the disruption of the microtubule network has broader consequences for cell survival signals.

Furthermore, some cells may escape the mitotic block through a process known as "mitotic slippage." drugbank.com In this scenario, the cell exits mitosis without proper chromosome segregation and cytokinesis, resulting in a polyploid state. This genomic instability is often unsustainable, and these cells subsequently undergo apoptosis in the following G1 phase of the cell cycle, a phenomenon sometimes referred to as 'mitotic apoptosis'. drugbank.com

Cellular Signaling Pathways and Gene Expression Modulation

The cellular disruption caused by Vinorelbine resonates through numerous signaling pathways, leading to widespread changes in gene expression that collectively push the cell towards apoptosis.

The role of the tumor suppressor gene p53 in Vinorelbine-induced apoptosis appears to be context-dependent. Some studies suggest that Vinorelbine's cytotoxic effects can be independent of p53, acting primarily through other stress pathways like p38 MAP kinase. However, other research indicates that Vinorelbine treatment can lead to the induction and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic target genes, contributing to the cell's demise. For instance, in non-small cell lung cancer (NSCLC) cells, treatment with Vinorelbine in combination with afatinib (B358) has been shown to restore the expression of p53. The involvement of mitochondrial p53 has also been proposed as a factor in the pro-apoptotic properties of microtubule-targeting agents.

Vinorelbine modulates the activity of a host of protein kinases that are central to cell survival and death signaling. The disruption of the microtubule network acts as a stress signal that is transduced by these kinases to the apoptotic machinery.

Bcl-2 Family Proteins (Bcl-2, BAX) : Vinorelbine shifts the balance between pro- and anti-apoptotic members of the Bcl-2 family. Treatment leads to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This prevents Bcl-2 from sequestering the pro-apoptotic protein BAX. The resulting increase in free BAX promotes its oligomerization at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, which execute the apoptotic program. Combination treatments have demonstrated a significant reduction in Bcl-2 and an increase in BAX levels.

p21 WAF1/CIP1 : As a key downstream effector of p53, the cyclin-dependent kinase inhibitor p21 is also implicated in Vinorelbine's mechanism. Research in androgen-independent prostate cancer cells has uniquely shown that Vinorelbine induces p21 expression through both p53-dependent and p53-independent pathways. This induction of p21 can contribute to cell cycle arrest.

Ras/Raf Pathway : The Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival, is also affected by Vinorelbine. In MCF-7 breast cancer cells, Vinorelbine has been shown to cause a rapid activation of ERK2, a downstream kinase in this pathway. However, this activation does not appear to be a direct trigger for the subsequent apoptosis, suggesting a more complex interplay.

p38 MAPK : The p38 mitogen-activated protein kinase (MAPK) pathway is a key stress-response pathway. Studies have shown that Vinorelbine treatment leads to the activation of p38. This activation is considered a distinct signaling event that contributes to the drug's cytotoxic effect, potentially operating independently of the p53 pathway.

p-STAT3 : Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation. Vinorelbine has been found to inhibit the tyrosine phosphorylation of STAT3, thereby downregulating its activity. This inhibition of STAT3 signaling correlates with the cytotoxic effects of the drug.

p-EGFR : The epidermal growth factor receptor (EGFR) is a key driver of growth in many cancers. The effect of Vinorelbine on EGFR phosphorylation is complex. While some studies in NSCLC cells report an upregulation of phosphorylated EGFR (p-EGFR) after treatment, other research in EGFR-mutated lung cancer cells has shown that Vinorelbine can decrease EGFR phosphorylation at clinically achievable concentrations.

The following table summarizes the modulation of various protein kinases by Vinorelbine based on research findings.

Protein Kinase/ProteinEffect of VinorelbineCellular Outcome
Bcl-2 Phosphorylation and Inactivation/Decreased ExpressionPromotes Apoptosis
BAX Increased Activity/ExpressionPromotes Apoptosis
p21 WAF1/CIP1 Induction of ExpressionContributes to Cell Cycle Arrest
ERK2 (Ras/Raf Pathway) ActivationComplex role, not directly leading to apoptosis
p38 MAPK ActivationInduces Apoptosis (Stress Response)
p-STAT3 Decreased Phosphorylation (Inactivation)Inhibits Survival Signaling
p-EGFR Conflicting (Upregulation or Dephosphorylation)Context-Dependent Effects on Growth Signaling

The Focal Adhesion Kinase (FAK) pathway is crucial for cell adhesion, migration, and survival, often mediating signals from the extracellular matrix via integrin receptors. Research into Vinorelbine resistance in NSCLC has revealed a significant role for this pathway. In Vinorelbine-resistant cells, an upregulation of integrins and an activation of FAK pathway components, including Src family kinase (SFK) and AKT, have been observed. This suggests that chronic exposure or resistance to Vinorelbine can lead to the hyperactivation of the FAK pathway as a survival mechanism. Consequently, targeting the FAK pathway may represent a strategy to overcome Vinorelbine resistance.

Autophagy is a cellular degradation and recycling process that can either promote cell survival under stress or contribute to cell death. The effect of Vinorelbine on this process is an emerging area of research. Studies have indicated that the cytotoxicity of Vinorelbine involves alterations in autophagy. While the precise mechanisms and the net effect on cell fate can be cell-type specific, it is hypothesized that Vinorelbine's disruption of the microtubule network—which is also used for the transport of autophagosomes—can modulate autophagic flux. The expression of key autophagy markers, such as microtubule-associated protein 1A/1B-light chain 3 (LC3A/B), is likely altered in this process, reflecting changes in the formation of autophagosomes.

Cellular Morphology and Function Alterations

Vinorelbine, a semi-synthetic vinca alkaloid, exerts its cytotoxic effects by interfering with microtubule function, leading to significant alterations in cellular morphology and function. These changes are pivotal to its anti-cancer activity and encompass the suppression of microtubule dynamics, inhibition of cellular growth and spread, and modulation of cell movement and attachment.

Suppression of Microtubule Dynamics and Spindle Length Reduction

Vinorelbine's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. nih.gov At high concentrations, vinorelbine promotes microtubule depolymerization and the destruction of the mitotic spindle. nih.gov However, at lower, clinically relevant concentrations, it effectively suppresses the dynamic instability of microtubules. nih.govaacrjournals.org This suppression is characterized by a significant reduction in the rate of both microtubule lengthening and shortening, along with an increase in the time microtubules spend in a paused or attenuated state. nih.gov

This interference with microtubule dynamics leads to the improper assembly of the mitotic spindle, which in turn reduces the tension at the kinetochores of chromosomes. nih.gov Consequently, chromosomes are unable to align properly at the metaphase plate, leading to mitotic arrest. nih.gov Studies have shown that vinorelbine induces a notable increase in mitotic spindle abnormalities. mdpi.com While direct quantitative data on spindle length reduction is not extensively detailed, the observed abnormalities, such as the formation of aberrant bipolar and multipolar spindles with misaligned chromosomes, are indicative of a significant disruption of normal spindle architecture. mdpi.com

Table 1: Effect of Vinorelbine on Microtubule Dynamic Instability Parameters

Parameter Control Vinorelbine (0.4 μM) Percentage Change
Growth Rate (μm/min) 0.49 ± 0.04 0.34 ± 0.01 -30.6%
Growth Duration (min) 1.7 ± 0.2 2.6 ± 0.3 +52.9%
Time Spent Growing (%) 71% 82% +15.5%
Dynamicity (μm/min) 1.3 ~0.88 -32%

Data compiled from studies on purified tubulin. aacrjournals.org

Inhibition of Cell Proliferation and Invasion in Cell Lines

By disrupting mitotic progression, vinorelbine effectively inhibits the proliferation of cancer cells, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. nih.govdrugbank.com The anti-proliferative activity of vinorelbine has been demonstrated across a variety of cancer cell lines, with its potency often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the specific cell line and the duration of drug exposure. nih.gov

Beyond its anti-proliferative effects, vinorelbine has also been shown to inhibit the invasive potential of cancer cells. nih.gov While low concentrations of vinorelbine in combination with other agents have been observed to stimulate migration and invasion in some contexts, higher, therapeutic concentrations generally suppress these metastatic phenotypes. nih.gov For instance, in non-small cell lung cancer (NSCLC) cell lines, vinorelbine treatment has been shown to reduce metastatic potential. nih.gov

Table 2: IC50 Values of Vinorelbine in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
A549 Non-Small Cell Lung Cancer 27.40
Calu-6 Non-Small Cell Lung Cancer 10.01
H1792 Non-Small Cell Lung Cancer 5.639
HeLa Cervical Cancer ~9.4

IC50 values were determined at 48 hours of exposure. nih.govresearchgate.net

Impact on Cell Motility and Adhesion

The integrity of the microtubule network is crucial for cell motility and the maintenance of cell shape, processes that are fundamental to cancer cell invasion and metastasis. By disrupting microtubule structure and function, vinorelbine can significantly impair the migratory capabilities of tumor cells. researchgate.net

Furthermore, vinorelbine has been observed to affect cell adhesion. researchgate.net Research has demonstrated that treatment with vinorelbine can decrease the reattachment of tumor cells. researchgate.net This reduction in reattachment efficiency is a critical aspect of its anti-metastatic potential, as it can hinder the ability of circulating tumor cells to establish secondary tumors at distant sites. nih.gov The drug has been shown to reduce the formation of microtentacles, which are microtubule-based cellular projections that facilitate the reattachment of detached tumor cells. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic investigations of vinorelbine (B1196246) have established its fundamental behavior in biological systems, highlighting its extensive tissue distribution and primary elimination through the liver.

Absorption and Distribution in Preclinical Models

Following administration, vinorelbine exhibits rapid and widespread distribution into various tissues. sci-hub.se Preclinical studies using radiolabelled vinorelbine in mice, rats, and monkeys have consistently shown significant uptake in organs such as the spleen, liver, kidneys, lungs, and thymus. sci-hub.sebccancer.bc.cafresenius-kabi.com This extensive tissue accumulation is consistent with its large volume of distribution. sci-hub.se Notably, high concentrations of vinorelbine have been observed in both normal and malignant lung tissue, with a slow diffusion rate out of tumor tissue. bccancer.bc.ca

The penetration of vinorelbine across the blood-brain barrier (BBB) has been a subject of investigation. While some studies suggest minimal distribution to the brain, others have detected measurable concentrations in brain metastases in preclinical models. bccancer.bc.cafresenius-kabi.comresearchgate.net In a mouse model of breast cancer brain metastases, vinorelbine was found to cross the BBB, with detectable concentrations in the brain metastases. researchgate.net However, the drug's concentration in brain metastases was significantly lower than in systemic metastases, suggesting restricted entry. nih.govnih.gov The permeability of the blood-tumor barrier appears to be heterogeneous, with some regions of brain metastases showing higher drug uptake than others. nih.gov

Metabolism and Metabolite Identification in Preclinical Models

The liver is the primary site of vinorelbine metabolism. hres.cadrugbank.com In preclinical models, the primary metabolite identified is 4-O-deacetylvinorelbine (desacetylvinorelbine). nih.govpharmgkb.org This metabolite is not a minor by-product; it possesses antitumor activity comparable to the parent compound, vinorelbine. nih.govhres.ca In most tissues and fluids studied in preclinical models, desacetylvinorelbine constituted a significant portion of the vinca (B1221190) species present. nih.gov In vitro studies using human liver microsomes have pinpointed the cytochrome P450 3A4 (CYP3A4) enzyme as the main catalyst for vinorelbine's metabolism. drugbank.compharmgkb.orggeneesmiddeleninformatiebank.nl Another metabolite, vinorelbine N-oxide, has also been identified. bccancer.bc.cadrugbank.com

Elimination Pathways in Preclinical Models

The primary route of elimination for vinorelbine and its metabolites is through biliary excretion into the feces. sci-hub.sefresenius-kabi.comwindows.net Studies in mice, rats, and dogs have consistently demonstrated that a majority of the administered dose is recovered in the feces. fresenius-kabi.comwindows.net For instance, in mice, approximately 79% of the drug is eliminated via bile, while in rats and dogs, the figures are around 71.3% and 76.9%, respectively. windows.net Urinary excretion represents a minor elimination pathway, accounting for a smaller percentage of the administered dose in these preclinical models. sci-hub.sewindows.net In pigs, after intravenous administration, about 26% of the dose was recovered in the bile as unchanged vinorelbine, with small amounts of desacetylvinorelbine also detected. sci-hub.se

Pharmacokinetic Parameters in Preclinical Models

Preclinical studies have defined key pharmacokinetic parameters for vinorelbine, which are characterized by a high clearance rate and a large volume of distribution. researchgate.netnih.gov The disposition of vinorelbine is typically described by a three-compartment model, indicating its distribution from the central compartment (blood) to peripheral tissue compartments. hres.cafrontiersin.org The terminal half-life is prolonged due to the slow efflux of the drug from these peripheral tissues. hres.ca While specific values vary across different animal species and study designs, the general consensus points towards a high systemic clearance that approaches hepatic blood flow. cancernetwork.comcancernetwork.com

Pharmacokinetic Parameters of Vinorelbine in Preclinical Models

Parameter Description Preclinical Findings
Volume of Distribution (Vd) A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. Large, indicating extensive tissue distribution. sci-hub.senih.gov
Clearance (CL) The rate at which a drug is removed from the body. High, approaching hepatic blood flow. cancernetwork.comcancernetwork.com
Terminal Half-life (t½) The time required for the drug concentration to decrease by half during the terminal phase. Prolonged, due to slow efflux from peripheral tissues. hres.cacancernetwork.com
Primary Elimination Route The main pathway through which the drug and its metabolites exit the body. Biliary excretion into the feces. sci-hub.sefresenius-kabi.comwindows.net

Preclinical Pharmacodynamic Modeling

Preclinical pharmacodynamic (PD) modeling for vinorelbine has been crucial in establishing the link between drug exposure (pharmacokinetics) and the resultant effects on cancer cells and tumors. nih.goviik.ac.id

Relationship between Exposure and Cellular/Tumor Effects

A clear relationship between vinorelbine exposure and its cytotoxic effects has been demonstrated in preclinical models. researchgate.netbiorxiv.org Studies have shown that the in vitro cytotoxicity of vinorelbine is dependent on both the concentration and the duration of exposure. researchgate.net In xenograft models, the administration of vinorelbine has led to significant reductions in tumor growth. cnr.itnih.gov

Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been employed to quantify this relationship and to predict the antitumor response based on drug concentration over time. aacrjournals.orgaacrjournals.org For instance, in a preclinical model of breast cancer brain metastases, a significant correlation was found between the concentration of vinorelbine in the metastases and the extent of apoptosis (programmed cell death) observed. nih.gov Specifically, a higher drug concentration was associated with a greater percentage of apoptotic tumor cells. nih.govresearchgate.net These models are instrumental in translating preclinical findings to clinical settings, helping to inform optimal dosing strategies. nih.govgithub.io

PK/PD Modeling in Animal Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models plays a crucial role in understanding the relationship between drug exposure and its therapeutic effect, guiding the translation of preclinical data to clinical trial design. amegroups.orgmdpi.com For Navelbine (vinorelbine), preclinical studies in animal models, primarily rodents and dogs, have been instrumental in characterizing its dose-response relationship and optimizing dosing schedules. biorxiv.orgresearchgate.net These models help to simulate different clinical scenarios and predict the potential efficacy and toxicity of the drug before it is administered to humans. researchgate.net

In preclinical investigations, PK/PD models are developed by integrating pharmacokinetic data, which describes the absorption, distribution, metabolism, and excretion (ADME) of Navelbine, with pharmacodynamic data, which measures the drug's effect on the tumor. amegroups.org Animal studies, often involving mice with tumor xenografts, are conducted to collect this essential data. nih.govnih.gov For instance, in a study involving mice with breast cancer brain metastases, Navelbine was administered at its maximum tolerated dose to evaluate drug distribution and its effect on tumor cells. nih.gov The pharmacokinetic profile in various organs, including the brain and brain metastases, was characterized over time. nih.gov

The pharmacodynamic aspect of the modeling often involves measuring biomarkers of drug activity, such as apoptosis (programmed cell death) in tumor cells. nih.gov In the aforementioned study, TUNEL staining was used to quantify apoptosis, and a correlation was established between the concentration of Navelbine in the brain metastases and the percentage of apoptotic tumor cells. nih.gov This allowed for the determination of a total vinorelbine concentration associated with a 50% apoptosis rate, providing a quantitative measure of drug potency in a preclinical setting. nih.gov

Furthermore, PK/PD models can be used to explore the therapeutic index—the balance between the drug's efficacy and its toxicity. researchgate.net By modeling both the anti-tumor effects and potential side effects, such as neutropenia (a decrease in a type of white blood cell), researchers can simulate different dosing regimens to identify those that maximize the therapeutic benefit while minimizing adverse effects. researchgate.netnih.gov This modeling and simulation approach is a valuable tool for refining dose and schedule options before they are tested in clinical trials. researchgate.net

The data gathered from these animal models, including pharmacokinetic parameters and pharmacodynamic endpoints, are then used to build mathematical models that can predict the drug's behavior in humans. europa.eunih.gov While rodents are common small-animal models, dogs are often used as a large-animal model to further assess safety, pharmacokinetics, and biodistribution, aiding in the clinical translation of the drug. biorxiv.org These comprehensive preclinical PK/PD studies provide a foundational understanding of Navelbine's in vivo activity and are critical for its successful development as a cancer therapy.

In Vitro Dose-Response Relationships (IC50 values)

The in vitro activity of Navelbine (vinorelbine) has been extensively evaluated against a variety of human cancer cell lines, providing crucial information on its cytotoxic potency. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are fundamental in understanding the dose-response relationship of the compound.

Studies have demonstrated that Navelbine exhibits significant antiproliferative activity across a range of cancer types. For instance, in a panel of seven human lung cancer and five mammary cancer cell lines, Navelbine showed a mean IC50 value of 0.2 ng/ml. researchgate.net Its activity was also compared to another vinca alkaloid, Navirel®, with Navelbine being more potent in 8 out of the 12 cell lines tested. researchgate.net

In human melanoma cell lines, the cytotoxic activity of Navelbine was compared with other vinca alkaloids like vinblastine (B1199706), vincristine (B1662923), and vindesine. nih.gov Using the MTT assay, the IC50 values for Navelbine were found to be in the range of 1 pM to 10 nM, demonstrating comparable, and in some cases, superior activity to the reference drugs. nih.gov Clonogenic assays on specific melanoma cell lines revealed IC50 values ranging from 60 nM to 70 nM after a one-hour exposure. nih.gov

The sensitivity of breast cancer cell lines to Navelbine has also been a subject of investigation. In a study developing vinorelbine-resistant breast cancer cell lines, the parental BCap37 cell line had an IC50 of 2.3 ± 0.4 nM after 72 hours of exposure. spandidos-publications.com In contrast, the resistant cell lines, BC-DS and BC-TS, showed significantly higher IC50 values of 729 ± 100 nM and 120 ± 21 nM, respectively, highlighting the development of resistance. spandidos-publications.com Another study on the MCF-7 breast cancer cell line determined the IC50 for vinorelbine after a 24-hour treatment. researchgate.net

Furthermore, the effect of Navelbine has been studied in human myeloma cell lines (RPMI8226, U266, and KPMM2), where it inhibited cell growth in a dose-dependent manner. nih.gov In the A549 non-small-cell lung cancer cell line, Navelbine was one of several anticancer agents evaluated to understand the dose-response relationship, including potential hormetic effects. iiarjournals.org A separate study on the A549 cell line reported an IC50 of 45.65 µg/mL for the marketed Navelbine® formulation. pensoft.netresearchgate.net

The table below summarizes some of the reported IC50 values for Navelbine in various cancer cell lines.

Cell LineCancer TypeIC50 ValueAssay/Conditions
Human Lung Cancer Cell Lines (mean of 7 lines)Lung Cancer0.2 ng/mlProliferation/Cytotoxicity Assay
Human Mammary Cancer Cell Lines (mean of 5 lines)Breast Cancer0.2 ng/mlProliferation/Cytotoxicity Assay
Human Melanoma Cell Lines (5 lines)Melanoma1 pM - 10 nMMTT Assay
StMl11a, StMl12d, StMl14aMelanoma60 nM - 70 nMClonogenic Assay (1h exposure)
BCap37Breast Cancer2.3 ± 0.4 nMMTT Assay (72h exposure)
A549Lung Cancer45.65 µg/mLMTT Assay

These in vitro dose-response studies are critical for establishing the baseline potency of Navelbine and for providing a framework for comparing its activity against different cancer types and in the context of drug resistance.

Translational Aspects from Preclinical PK/PD to Mechanistic Understanding

The translation of preclinical pharmacokinetic/pharmacodynamic (PK/PD) data into a mechanistic understanding of a drug's action in humans is a cornerstone of modern drug development. amegroups.orgnih.gov This process aims to bridge the gap between animal studies and clinical outcomes by using mathematical models to integrate data from various sources and predict human responses. mdpi.comnih.gov For Navelbine (vinorelbine), this translational approach is essential for optimizing dosing strategies and improving therapeutic outcomes. nih.gov

Mechanism-based PK/PD models are particularly valuable as they move beyond simple data description to simulate the underlying biological processes. nih.gov These models incorporate drug-specific properties, such as receptor binding and enzyme inhibition, with system-specific physiological parameters, like tissue blood flow and cell turnover rates. nih.gov This allows for a more accurate extrapolation of pharmacological effects from preclinical species to humans. nih.gov

A key challenge in this translation is accounting for inter-species differences. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool in this regard. PBPK models integrate in vitro data (e.g., plasma protein binding, metabolism) with physiological information from different species to predict the pharmacokinetic profile of a drug in humans. nih.gov This helps in selecting appropriate first-in-human doses and understanding potential drug-drug interactions. amegroups.org

The ultimate goal of this translational effort is to create a quantitative framework that can predict the clinical efficacy and safety of Navelbine based on preclinical data. mdpi.com This involves a continuous cycle of model building, simulation, and refinement as more data becomes available from clinical trials. amegroups.org By understanding the mechanistic links between dose, exposure, and response, researchers and clinicians can make more informed decisions about the use of Navelbine, ultimately leading to more effective and personalized cancer treatment. nih.gov This approach holds the promise of optimizing drug therapy by balancing efficacy with toxicity, thereby improving the therapeutic index for patients. researchgate.net

Mechanisms of Vinorelbine Resistance at the Cellular and Molecular Level

Efflux Mechanisms and Transporters (e.g., P-glycoprotein, RLIP76)

One of the primary mechanisms of resistance to vinorelbine (B1196246) involves the active removal of the drug from cancer cells by membrane transporters. This process, known as drug efflux, lowers the intracellular concentration of vinorelbine, preventing it from reaching its microtubule target.

P-glycoprotein (P-gp): A well-characterized ATP-binding cassette (ABC) transporter, P-glycoprotein is a key player in multidrug resistance (MDR). spandidos-publications.comnih.gov Overexpression of the ABCB1 gene, which codes for P-gp, leads to increased efflux of various chemotherapy agents, including vinorelbine. nih.gov Studies have shown that inhibiting P-gp can reverse vinorelbine resistance in breast cancer cell lines. For instance, the use of siRNA to downregulate ABCB1 expression sensitized multidrug-resistant MCF-7/ADR cells to vinorelbine, highlighting the therapeutic potential of targeting this transporter. nih.gov

RLIP76: This non-ABC transporter, also known as Ral-binding protein 1, has been identified as a significant contributor to vinorelbine resistance, particularly in non-small cell lung cancer (NSCLC). nih.gov RLIP76 functions as an ATP-dependent transporter of glutathione conjugates and various chemotherapeutic drugs. nih.govnih.gov Research has demonstrated that RLIP76 directly transports vinorelbine, and its overexpression in lung cancer cells confers resistance by increasing drug efflux. nih.gov Conversely, using antibodies to inhibit RLIP76 sensitizes these cells to vinorelbine by preventing the drug's removal. nih.gov

Table 1: Key Efflux Transporters in Vinorelbine Resistance
TransporterGeneMechanismCancer Type Implication
P-glycoprotein (P-gp)ABCB1ATP-dependent efflux of various drugs, including vinorelbine. nih.govBreast Cancer spandidos-publications.comnih.gov
RLIP76RALBP1ATP-dependent efflux of glutathione-conjugates and drugs like vinorelbine. nih.govnih.govNon-Small Cell Lung Cancer (NSCLC) nih.gov

Genetic and Epigenetic Alterations

Changes in the genetic and epigenetic landscape of cancer cells can profoundly influence their response to vinorelbine. These alterations can affect genes involved in drug transport, cell cycle regulation, and apoptosis. researchgate.netfrontiersin.orgmdpi.com

While not as extensively documented as for targeted therapies, specific gene mutations can contribute to vinorelbine resistance. nih.gov Cancer cells can develop mutations that render them less susceptible to the drug's effects over time. nih.gov For example, a case report in advanced NSCLC identified a novel RUFY1-RET fusion gene as a potential mechanism of resistance to a treatment regimen that included vinorelbine. lungcancerstoday.com Although this is a rare event, it underscores the role of genetic evolution in tumors in driving therapy resistance.

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are deeply implicated in the development of chemoresistance. nih.govamegroups.cn Dysregulation of miRNA expression is a hallmark of cancer and can influence sensitivity to vinorelbine by modulating various cellular pathways. nih.govamegroups.cn

Studies have identified numerous miRNAs that are aberrantly expressed in vinorelbine-resistant cancer cells. For instance, in a vinorelbine-resistant breast cancer cell line (MDA-MB-231/NVB), 123 miRNAs were found to be dysregulated, with 92 being upregulated and 31 downregulated. amegroups.cn Some of these miRNAs are involved in signaling pathways known to be associated with drug resistance, such as Wnt/β-catenin and PI3K/AKT/mTOR. nih.gov

Specific examples of miRNAs implicated in vinorelbine resistance include:

Upregulated miRNAs: miR-138-5p, miR-182-5p, miR-21-5p, and others have been found to be upregulated in vinorelbine-resistant breast cancer cells. mdpi.com

Downregulated miRNAs: let-7a-5p, miR-130a-3p, miR-146a-5p, and miR-221-3p were identified as being downregulated in the same resistant cell line. mdpi.com

Tumor Suppressor miRNAs: In malignant pleural mesothelioma, downregulation of tumor suppressor miRNAs like miR-15a, miR-16, and miR-34a has been linked to acquired resistance to vinorelbine. oaepublish.com Reintroducing these miRNAs was shown to reverse resistance, in part by reducing the expression of the anti-apoptotic protein BCL2. oaepublish.com

Table 2: Dysregulated microRNAs in Vinorelbine Resistance
miRNAExpression ChangeCancer TypeAssociated Finding
Multiple (123 total)92 up, 31 downBreast CancerDysregulation linked to multiple signaling pathways. amegroups.cn
miR-15a, miR-16, miR-34aDownregulatedMalignant Pleural MesotheliomaContributes to resistance; re-expression reverses it. oaepublish.com
miR-21-5p, miR-182-5pUpregulatedBreast CancerAssociated with vinorelbine-resistant phenotype. mdpi.com
let-7a-5p, miR-221-3pDownregulatedBreast CancerAssociated with vinorelbine-resistant phenotype. mdpi.com

DNA Repair Systems

The ability of cancer cells to repair DNA damage is a crucial survival mechanism and a significant contributor to chemoresistance. mdpi.comnih.govfrontiersin.org While vinorelbine's primary mechanism is microtubule disruption, it can also induce DNA damage, and the cell's capacity to repair this damage can influence its sensitivity to the drug. nih.govresearchgate.net

Research in human small cell lung cancer (SCLC) cells has shown that vinorelbine can act as a radiosensitizer by impairing the cell's ability to repair radiation-induced DNA strand breaks. nih.gov This suggests that an efficient DNA repair system could contribute to vinorelbine resistance by mitigating the DNA damage it causes. The DNA damage response (DDR) is a complex network of pathways, and its upregulation in cancer cells can protect them from the cytotoxic effects of various therapies. nih.govfrontiersin.orgcrownbio.com Enhanced DNA repair capacity, a characteristic of cancer stem cells, makes them particularly resistant to DNA-damaging agents. nih.gov

Activation of Compensatory Signaling Pathways (e.g., p-STAT3, p-EGFR)

Cancer cells can develop resistance by activating alternative or "compensatory" signaling pathways that promote survival and proliferation, thereby bypassing the drug's cytotoxic effects.

p-STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth and survival. In the context of vinorelbine treatment in NSCLC cells co-cultured with M2 macrophages, STAT3 and its phosphorylated, active form (p-STAT3) were found to be upregulated. mdpi.com While vinorelbine treatment alone downregulated p-STAT3, the presence of M2 macrophages appeared to counteract this effect, suggesting a mechanism of resistance. mdpi.com

p-EGFR: The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver of growth in many cancers. mdpi.commdpi.com Studies have shown a complex interplay between vinorelbine and EGFR signaling. Vinorelbine treatment has been observed to upregulate the phosphorylated, active form of EGFR (p-EGFR) in NSCLC cells. researchgate.net This activation of a pro-survival pathway could potentially compensate for the cytotoxic stress induced by vinorelbine, thereby contributing to resistance. nih.govmdpi.com The interaction is complex, as M2 macrophages can also affect the expression of genes like EGFR in cancer cells, potentially reducing vinorelbine's efficacy. mdpi.com

Tumor Microenvironment Contributions to Resistance (e.g., Tumor-Associated Macrophages - TAMs)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that significantly influences tumor progression and response to therapy. frontiersin.org Tumor-associated macrophages (TAMs) are a key component of the TME and can promote drug resistance. frontiersin.org

Strategies to Overcome Resistance in Preclinical Settings (e.g., siRNA-mediated downregulation)

The growing understanding of the molecular mechanisms of Vinorelbine resistance has paved the way for the development of innovative strategies to circumvent or reverse this phenomenon in preclinical models. A particularly promising approach involves the use of small interfering RNA (siRNA) to specifically target and downregulate the expression of genes implicated in resistance.

siRNA-Mediated Downregulation of ABCB1

Given the central role of P-glycoprotein in mediating multidrug resistance, numerous preclinical studies have focused on utilizing siRNA to silence the ABCB1 gene. This strategy aims to reduce the expression of P-gp on the cancer cell surface, thereby increasing the intracellular accumulation and cytotoxic efficacy of Vinorelbine.

In a notable study, the use of an siRNA targeting ABCB1 in a Vinorelbine-resistant breast cancer cell line (MCF-7/ADR) demonstrated a significant reduction in ABCB1 mRNA expression. aacrjournals.org Treatment with this siRNA led to a 2.93-fold decrease in ABCB1 expression. aacrjournals.org Co-treatment with the siRNA and Vinorelbine resulted in a substantial 2.89-fold decrease in ABCB1 gene expression compared to the resistant cells. aacrjournals.org This downregulation of ABCB1 was accompanied by a significant reversal of drug resistance, making the cancer cells more sensitive to the effects of Vinorelbine. nih.gov

The following table summarizes the key findings from a preclinical study investigating the effect of siRNA targeting ABCB1 on Vinorelbine resistance in breast cancer cells.

Cell LineTreatmentFold Change in ABCB1 mRNA ExpressionOutcome
MCF-7/ADR (Vinorelbine-Resistant)siRNA targeting ABCB12.93-fold decreaseIncreased sensitivity to Vinorelbine
MCF-7/ADR (Vinorelbine-Resistant)siRNA + Vinorelbine2.89-fold decreaseEnhanced cytotoxic effect of Vinorelbine

Data sourced from a study on siRNA-mediated downregulation of ABCB1 in breast cancer cells. aacrjournals.org

Another study further corroborated these findings, showing that siRNA treatment effectively reversed drug resistance in MCF-7/ADR cells across various concentrations of Vinorelbine. nih.gov When combined, siRNA, doxorubicin, and Vinorelbine produced a significantly greater reduction in cell viability compared to individual drug treatments. nih.gov This combination therapy also led to a remarkable 41.48-fold suppression of ABCB1 gene expression in the sensitive MCF-7 cells relative to the resistant MCF-7/ADR cells. nih.gov

These preclinical findings strongly suggest that siRNA-mediated silencing of ABCB1 is a viable strategy to overcome P-gp-mediated multidrug resistance to Vinorelbine. nih.govnih.gov By restoring the intracellular concentration of the drug, this approach has the potential to resensitize resistant tumors to chemotherapy. Further research and development in siRNA delivery systems are crucial for translating this promising preclinical strategy into clinical applications.

Preclinical Studies of Vinorelbine in Combination Therapies

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, is a well-established microtubule-targeting agent used in cancer chemotherapy. nih.gov Preclinical research has extensively investigated its potential in combination with other anticancer agents to enhance therapeutic efficacy. These studies explore the synergistic, additive, or potentiating effects of vinorelbine when paired with other chemotherapeutics, targeted agents, and modulators of cellular processes.

Preclinical Studies of Vinorelbine in Combination Therapies

In Vitro Combination Studies with Other Chemotherapeutic Agents

In vitro studies using various cancer cell lines are fundamental in preclinical research to identify promising drug combinations. These experiments determine the nature of the interaction between agents—whether it is synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic.

Synergy and Additivism with Other Microtubule-Targeting Agents

Microtubule-targeting agents (MTAs) are a cornerstone of cancer treatment. nih.gov They function by disrupting microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis. nih.gov MTAs are broadly classified as stabilizers (e.g., taxanes like paclitaxel) or destabilizers (e.g., vinca (B1221190) alkaloids like vinorelbine). medrxiv.orgmedrxiv.org Combining agents that target microtubules at different sites has been a subject of investigation to enhance antitumor activity.

Studies have explored the therapeutic outcome of combining vinorelbine (B1196246) with paclitaxel (B517696). bohrium.com Despite both being antimicrotubule agents, they target different sites on the microtubule structure. This difference in binding sites provides a rationale for their combined use, with the potential for enhanced disruption of mitotic spindle function. bohrium.com Research in P388 murine leukemia cells has demonstrated that combinations of vinorelbine and paclitaxel can lead to enhanced anticancer activity. bohrium.com

Combination with DNA-Damaging Agents (e.g., Cisplatin (B142131), Doxorubicin, Gemcitabine (B846), 5-Fluorouracil)

Combining vinorelbine with agents that induce DNA damage represents a strategy to attack cancer cells through two distinct and critical mechanisms: disruption of mitosis and induction of DNA lesions.

Cisplatin and 5-Fluorouracil (5-FU): The combination of vinorelbine with cisplatin and 5-FU has been evaluated in preclinical models, forming the basis for subsequent clinical trials in squamous cell carcinoma of the head and neck. nih.gov This multi-drug approach targets both microtubule function and DNA synthesis and repair pathways.

Cisplatin and Gemcitabine: In non-small cell lung cancer (NSCLC) models, the triple combination of vinorelbine, cisplatin, and gemcitabine has shown significant activity. nih.gov This regimen demonstrated a high degree of efficacy in preclinical assessments, leading to its evaluation in clinical settings. nih.gov

Phosphatidylserine: A novel approach has been the combination of vinorelbine with phosphatidylserine (PS), an apoptosis-inducing lipid. In vitro screening against human MDA435/LCC6 breast cancer and H460 lung cancer cells was used to identify the molar ratio of these two agents required for synergistic activity. nih.gov A 1:1 molar ratio of PS to vinorelbine produced synergistic cytotoxicity across a broad concentration range. nih.gov

Table 1: In Vitro Combinations with Chemotherapeutic Agents

Combination AgentAgent ClassCancer Model (Cell Line)Observed Effect
PaclitaxelMicrotubule-Targeting AgentP388 Murine LeukemiaEnhanced Activity bohrium.com
Cisplatin & 5-FluorouracilDNA-Damaging AgentsHead and Neck Squamous Cell CarcinomaActive Combination nih.gov
Cisplatin & GemcitabineDNA-Damaging AgentsNon-Small Cell Lung CancerHigh Activity nih.gov
PhosphatidylserineApoptosis-Inducing LipidMDA435/LCC6 Breast, H460 LungSynergy nih.gov

Combination with Targeted Agents and Modulators

Targeted therapies are designed to interfere with specific molecules involved in cancer cell growth and survival. Combining vinorelbine with these agents can create a multi-pronged attack, targeting both the cell's structural components and its signaling pathways.

Kinase Inhibitors (e.g., Gefitinib (B1684475), Lenvatinib (B1674733), Sorafenib)

Kinase inhibitors block enzymes called kinases, which are critical for cell signaling and growth. Preclinical studies have explored combining vinorelbine with multi-kinase inhibitors.

Gefitinib: In non-small cell lung cancer (NSCLC) cell lines, particularly those less responsive to EGFR tyrosine kinase inhibitors (TKIs), the sequential administration of vinorelbine followed by gefitinib has been shown to be more effective than either agent alone. nih.gov This enhanced effect was associated with the inhibition of key signaling pathways, including EGFR, AKT, and ERK1/2. nih.gov

Sorafenib (B1663141): Sorafenib is a multi-kinase inhibitor that targets several pathways involved in cell proliferation and angiogenesis. nih.govresearchgate.net Preclinical studies in hepatocellular carcinoma (HCC) models have shown that combining vinorelbine with sorafenib significantly inhibits tumor cell proliferation and angiogenesis. researchgate.net

Lenvatinib: Lenvatinib is another multi-kinase inhibitor that targets VEGF receptors among others. targetedonc.com Combination strategies involving TKIs like lenvatinib are a key area of ongoing cancer research. targetedonc.com

Spindle Assembly Checkpoint Modulators (e.g., YL-9)

The spindle assembly checkpoint (SAC) is a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Modulating this checkpoint can enhance the efficacy of mitotic inhibitors like vinorelbine.

YL-9: YL-9 is a novel, non-cytotoxic compound that has been shown to synergistically potentiate the anti-proliferative and apoptotic effects of vinorelbine in NSCLC cell lines (NCI-H460 and A549). nih.govnih.govncu.edu.tw YL-9 enhances vinorelbine-induced mitotic arrest by increasing mitotic spindle abnormalities. nih.govresearchgate.net The combination leads to a substantial enhancement of BUBR1 phosphorylation and cleavage, a key component of the SAC, ultimately amplifying vinorelbine-induced cell death. nih.govnih.gov

Table 2: Combinations with Targeted Agents and Modulators

Combination AgentAgent ClassCancer Model (Cell Line)Observed Effect
GefitinibKinase Inhibitor (EGFR-TKI)NSCLC (H1975)Enhanced Antitumor Effect (Sequential) nih.gov
SorafenibMulti-kinase InhibitorHepatocellular CarcinomaInhibition of Proliferation & Angiogenesis researchgate.net
YL-9Spindle Assembly Checkpoint ModulatorNSCLC (NCI-H460, A549)Synergistic Apoptosis & Mitotic Arrest nih.govnih.govncu.edu.tw

Preclinical In Vivo Combination Models (Animal Models)

In vivo studies using animal models, such as mouse xenografts, are critical for validating the therapeutic potential of drug combinations identified in vitro. mdpi.comcsmres.co.ukchampionsoncology.com These models allow for the assessment of a combination's effect on tumor growth in a more complex biological system.

Vinorelbine and Phosphatidylserine: A lipid-based co-formulation of vinorelbine and phosphatidylserine at their synergistic ratio was tested in mice bearing human H460 lung cancer xenografts. The combination treatment significantly delayed tumor growth compared to vinorelbine administered alone. nih.gov

Vinorelbine followed by Gefitinib: The enhanced antitumor activity of sequential vinorelbine and gefitinib was confirmed in CD1-nude mice with H1975 NSCLC xenografts. This in vivo model demonstrated a significant inhibition of tumor growth with the sequential schedule. nih.gov

Vinorelbine and Sorafenib: In mouse models of hepatocellular carcinoma, the combination of vinorelbine and sorafenib significantly inhibited tumor growth, promoted tumor necrosis and apoptosis, and enhanced the effects of radiotherapy. researchgate.net

Table 3: Preclinical In Vivo Combination Studies

Combination Agent(s)Animal ModelCancer TypeKey Finding
PhosphatidylserineRag2M MiceHuman H460 Lung XenograftSignificantly delayed tumor growth compared to monotherapy. nih.gov
Gefitinib (Sequential)CD1-Nude MiceHuman H1975 NSCLC XenograftIncreased inhibition of tumor growth. nih.gov
SorafenibMouse ModelHepatocellular CarcinomaSignificantly inhibited tumor growth and promoted apoptosis. researchgate.net

Metronomic Chemotherapy Principles in Preclinical Research

Metronomic chemotherapy involves the administration of chemotherapeutic drugs at lower, more frequent doses without extended drug-free periods, with the primary goal of inhibiting tumor angiogenesis and modulating the tumor microenvironment. nih.govclinicaltrials.gov Preclinical research has been instrumental in elucidating the principles and mechanisms underlying the efficacy of metronomic vinorelbine. nih.govuniroma1.it

Preclinical studies have demonstrated that metronomic vinorelbine directly targets endothelial cells and the tumor vasculature. nih.govnih.gov A key mechanism of action is the inhibition of endothelial cell proliferation, migration, and tube formation, which are essential processes for angiogenesis. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that a clinically relevant metronomic concentration of vinorelbine (10 nM) can effectively inhibit these functions. nih.gov This anti-angiogenic effect is achieved at concentrations that are not directly cytotoxic to tumor cells, highlighting a shift in the therapeutic target from the cancer cell itself to the tumor's supporting vasculature. dovepress.com

Metronomic vinorelbine induces a G2/M cell cycle arrest in endothelial cells, interfering with mitosis. nih.gov However, it has been observed that severe hypoxia can attenuate this G2/M block, potentially leading to resistance. nih.gov In xenograft models of human lung cancer, metronomic vinorelbine, especially in combination with anti-angiogenic agents like Endostar, has been shown to decrease the expression of CD31, a marker of endothelial cells, and reduce the number of circulating endothelial progenitor cells (CEPs). nih.gov This indicates a systemic effect on the cells responsible for vasculogenesis and vascular repair within the tumor. nih.gov

The table below summarizes the observed effects of metronomic vinorelbine on endothelial cells and tumor vasculature in preclinical models.

Experimental ModelKey Findings
Human Umbilical Vein Endothelial Cells (HUVEC) in vitroInhibition of proliferation, migration, tube formation, and sprouting. nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC) in vitroInduction of G2/M cell cycle arrest. nih.gov
Lewis Lung Carcinoma Xenograft in vivoDecreased expression of CD31 and reduced circulating endothelial progenitor cells (CEPs) when combined with Endostar. nih.gov

The optimization of dosing schedules for metronomic vinorelbine has been a key focus of preclinical and clinical research to maximize anti-angiogenic and antitumor effects while minimizing toxicity. tandfonline.comoncotarget.com Mathematical modeling has emerged as a valuable tool in this endeavor, helping to predict optimal regimens beyond empirical trial-and-error approaches. oncotarget.comaacrjournals.orgersnet.orgnih.gov

Several preclinical and early-phase clinical studies have explored various metronomic schedules. For instance, a commonly investigated regimen is 50 mg of oral vinorelbine administered three times a week. tandfonline.comnih.govresearchgate.net This schedule has shown promising activity and manageable toxicity in elderly patients with advanced non-small cell lung cancer (NSCLC). tandfonline.comresearchgate.net Other studies have investigated doses ranging from 30 mg to 70 mg, with administration schedules varying from continuous to weekly. oncotarget.comnih.gov

Mathematical modeling, by integrating pharmacokinetic and pharmacodynamic data, has proposed alternative schedules. ersnet.orgasco.org One such model suggested a dynamic weekly schedule of 60 mg on day 1, 30 mg on day 2, and 60 mg on day 4, which was predicted to have a better safety and efficacy profile compared to the standard D1, D3, D5 schedule. oncotarget.comersnet.org A subsequent phase I trial based on this model demonstrated the feasibility of this approach in heavily pretreated patients with NSCLC and mesothelioma. oncotarget.com

The choice of dosing schedule can also be influenced by the combination agents being used. For example, when combined with erlotinib, a lower metronomic vinorelbine dose of 40 mg three times weekly was found to be the maximum tolerated dose, potentially due to pharmacokinetic interactions. tandfonline.com These studies underscore the importance of rationally designing and testing dosing schedules to optimize the therapeutic window of metronomic vinorelbine. nih.gov

Analytical Methodologies in Vinorelbine Research

Chromatographic Techniques for Quantification in Research

Chromatographic techniques are fundamental in vinorelbine (B1196246) research for the accurate quantification of the compound and its metabolites in various biological matrices. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of vinorelbine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of vinorelbine in biological samples. nih.govresearchgate.netscribd.com Several HPLC methods have been developed and validated for the simultaneous quantification of vinorelbine and its active metabolite, 4-O-deacetylvinorelbine. nih.gov

One established method utilizes a cyano column with ultraviolet (UV) detection at 268 nm. nih.gov The sample preparation typically involves a liquid-liquid extraction process, followed by back-extraction under acidic conditions. nih.gov This method has demonstrated linearity up to 2000 ng/ml, with a lower limit of quantification (LLOQ) of 2.5 ng/ml. nih.gov The precision and accuracy of these methods are generally high, with between-run precision and accuracy reported to be consistently above 94%. nih.gov

Another HPLC method involves an octadecylsilane (B103800) column and the use of an ion-pairing agent like heptanesulfonic acid. capes.gov.br Detection can also be achieved using coulometric detection, which offers a detection limit of 1 ng/ml in a 400-μl plasma sample. capes.gov.br The mobile phase often consists of a mixture of phosphate (B84403) buffer, acetonitrile (B52724), and methanol. capes.gov.br

The stability of vinorelbine in biological samples under various storage conditions is a critical consideration. Studies have shown that samples are stable when stored at -80 degrees C for up to two years, ensuring the integrity of the data from long-term clinical studies. nih.gov The robustness of HPLC methods is evidenced by their successful application in the analysis of thousands of samples during the clinical development of both intravenous and oral formulations of vinorelbine. nih.gov

A significant advantage of some HPLC methods is their development for use with whole blood samples, which simplifies the collection process and can provide a more accurate representation of drug concentrations due to the reversible binding of vinorelbine to platelets and blood cells. nih.gov

Table 1: Selected HPLC Methods for Vinorelbine Quantification

FeatureMethod 1Method 2Method 3
Column CyanoOctadecylsilaneKromasil® C18
Detection UV (268 nm)CoulometricUV (235 nm)
Internal Standard Vinblastine (B1199706)TeniposidePaclitaxel (B517696)
Lower Limit of Quantification (LLOQ) 2.5 ng/ml1 ng/ml (LOD)5 ng/ml
Linearity Up to 2000 ng/ml2.5–50 and 50–1000 ng/ml5–750 ng/ml
Biological Matrix Blood, UrinePlasmaPlasma
Extraction Liquid-liquidLiquid-liquidLiquid-liquid
Reference nih.gov capes.gov.br researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the bioanalysis of vinorelbine and its metabolites due to its superior sensitivity and specificity. nih.govnih.govunil.ch This technique allows for the simultaneous quantification of multiple analytes in complex biological matrices like whole blood, plasma, serum, urine, and feces. nih.govresearchgate.netnih.gov

A key advantage of LC-MS/MS is its ability to achieve very low limits of quantification. For instance, methods have been developed with an LLOQ as low as 0.05 ng/mL for both vinorelbine and its active metabolite, 4-O-deacetylvinorelbine, in whole blood. nih.gov This high sensitivity is crucial for pharmacokinetic studies, especially in the context of metronomic chemotherapy where drug concentrations are kept low over a prolonged period. nih.gov

Sample preparation for LC-MS/MS analysis is often simplified compared to HPLC-UV methods, with protein precipitation being a common and rapid extraction technique. nih.govresearchgate.net Chromatographic separation is typically achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). nih.govresearchgate.netresearchgate.net

The validation of these methods demonstrates excellent linearity, precision, and accuracy. nih.govnih.gov For example, one method showed linearity up to 25 ng/mL with intra- and inter-assay precisions of ≤ 11.6% and ≤ 10.4%, respectively. nih.gov The high sensitivity of LC-MS/MS has enabled the quantification of vinorelbine and its metabolites over extended periods (up to 168 hours), leading to more reliable pharmacokinetic data. nih.gov

Table 2: Performance Characteristics of a Rapid LC-MS/MS Method

AnalyteLLOQ (ng/mL)Linearity (ng/mL)Intra-assay Precision (%)Inter-assay Precision (%)Accuracy Range (%)Reference
Vinorelbine (VRL)0.05Up to 25≤ 11.6≤ 10.4-8.7 to 10.3 nih.gov
4-O-deacetylvinorelbine (M1)0.05Up to 25≤ 11.6≤ 10.4-10.0 to 7.4 nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers further advancements in the speed and efficiency of vinorelbine analysis. researchgate.netmdpi.com By utilizing columns with smaller particle sizes, UHPLC systems can achieve faster separations and higher resolution compared to conventional HPLC.

A fully validated UHPLC-MS/MS method has been developed for the simultaneous determination of vinorelbine and its metabolites, along with other anticancer drugs, in human plasma. researchgate.net This method requires a small plasma volume (100 μL) and has a short run time of 7.5 minutes per sample, making it suitable for high-throughput analysis. researchgate.net The separation is typically performed on a polar-modified C18 column with an isocratic mobile phase. researchgate.net

Detection by MS/MS in the positive ion multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity. researchgate.net The precursor-to-product ion transitions monitored for vinorelbine are typically m/z 779.4→122.0. researchgate.net The linearity for vinorelbine in such methods can range from 100.0 to 10000.0 ng/mL, with high correlation coefficients (>0.99). researchgate.net

The development of UHPLC-MS methods can be optimized using computer-assisted approaches to fine-tune chromatographic conditions, such as pH and organic modifier concentration, to achieve the best separation for multiple analytes. molnar-institute.com

Table 3: UHPLC-MS/MS Method Parameters for Vinorelbine Analysis

ParameterDetailsReference
Chromatographic Column Spursil polar-modified C(18) (50 mm×2.1 mm, 3 μm) researchgate.net
Mobile Phase Isocratic mixture of acetonitrile and 4 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0) (75:25, v/v) researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Ionization Mode Positive ion ESI researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor→Product Ion m/z 779.4→122.0 researchgate.net
Run Time 7.5 min researchgate.net

In Vitro Assay Models for Mechanism of Action Studies

In vitro assays are indispensable tools for elucidating the molecular mechanisms by which vinorelbine exerts its effects. These models allow for the controlled investigation of the drug's interaction with its primary target, tubulin, and the subsequent effects on microtubule dynamics and cellular processes.

Pure Tubulin Assay Models

Pure tubulin assays are conducted in a cell-free system using highly purified tubulin protein. nih.govcytoskeleton.com These assays directly measure the effect of a compound on the polymerization of tubulin into microtubules. nih.gov The polymerization process can be monitored by measuring the change in light scattering or fluorescence. cytoskeleton.comcytoskeleton.com

In these assays, vinorelbine has been shown to inhibit tubulin polymerization. nih.gov For example, at a concentration of 1000 nM, vinorelbine caused a moderate inhibition (16.7%) of pure tubulin polymerization. nih.gov These models are crucial for confirming that tubulin is a direct target of the drug, independent of other cellular components. cytoskeleton.com

Researchers can compare the effects of vinorelbine to other microtubule-targeting agents. For instance, while paclitaxel enhances tubulin polymerization, vinorelbine has the opposite effect, causing a decrease in the rate and extent of polymerization. cytoskeleton.commdpi.com These assays can also be used to study the dynamics of microtubule growth, shrinkage, and catastrophe frequencies in the presence of the drug. researchgate.net

Cell-Based Microtubule Assembly Assays

Cell-based microtubule assembly assays provide insights into how vinorelbine affects microtubule dynamics within a cellular context. nih.govmdpi.com These assays typically involve treating cultured cells with the drug and then fractionating the cells to separate polymerized (particulate) microtubules from soluble, unpolymerized tubulin dimers. ijbs.com The amount of tubulin in each fraction is then quantified, often by Western blotting. nih.gov

Studies using these assays have demonstrated that vinorelbine concentration-dependently inhibits the formation of polymerized microtubules in cells. mdpi.com This disruption of the microtubule network is a key aspect of its mechanism of action. researchgate.net

These cell-based models are also used to study the downstream consequences of microtubule disruption, such as mitotic arrest and the induction of apoptosis. mdpi.comnih.gov

Clonogenic Assays for Cell Proliferation and Survival

Clonogenic assays are a fundamental in vitro method used to determine the ability of a single cell to undergo indefinite proliferation and form a colony, thus assessing its reproductive viability. researchgate.net This technique is widely employed in cancer research to evaluate the cytotoxic and cytostatic effects of therapeutic agents like Navelbine (vinorelbine).

In studies involving vinorelbine, the clonogenic assay is utilized to measure its impact on the long-term survival and proliferative capacity of cancer cells. For instance, research on non-small cell lung cancer (NSCLC) has demonstrated that vinorelbine can sensitize cancer cells to radiation, a finding quantified by the clonogenic survival assay. nih.gov In these experiments, cells are treated with vinorelbine, irradiated, and then plated at a low density. The number of colonies formed after a period of incubation provides a measure of cell survival. A significant reduction in colony formation in the group treated with vinorelbine and radiation, compared to radiation alone, indicates the radiosensitizing effect of the drug. nih.gov

The assay has also been used to compare the efficacy of vinorelbine with other chemotherapeutic agents and to assess its effectiveness when used in combination therapies. researchgate.netokayama-u.ac.jp For example, studies have shown that combining vinorelbine with afatinib (B358), an EGFR inhibitor, markedly blocks colony formation in lung cancer cells compared to treatment with either drug alone. researchgate.net The results from clonogenic assays are often presented as a survival fraction, which is the ratio of the plating efficiency of treated cells to that of untreated control cells.

Table 1: Representative Data from Clonogenic Assays in Vinorelbine Research

Cell LineTreatmentSurvival FractionKey FindingReference
PC-9 (NSCLC)Vinorelbine (20 nM) + Radiation (8 Gy)1.35 (Sensitizer Enhancement Ratio)Vinorelbine sensitizes NSCLC cells to radiation. nih.gov
H1975, H838, A549 (NSCLC)Vinorelbine + AfatinibSignificantly ReducedThe combination of vinorelbine and afatinib inhibits long-term cell proliferation. researchgate.net
A549 (NSCLC)TRAIL + VinorelbineSignificantly ReducedThe combination of TRAIL and vinorelbine inhibits lung cancer cell growth. spandidos-publications.com

Cell Invasion and Motility Assays (e.g., Scratch Wound Model)

Cell invasion and motility are critical processes in cancer metastasis. The scratch wound assay, a widely used in vitro method, is employed to study cell migration. 4dcell.com This technique involves creating a "scratch" or cell-free gap in a confluent monolayer of cells and then monitoring the closure of this gap over time as cells migrate to fill the empty space. 4dcell.comsartorius.com

In the context of vinorelbine research, the scratch wound assay is utilized to assess the drug's effect on the migratory capabilities of cancer cells and other cell types, such as endothelial cells involved in angiogenesis. Studies have shown that vinorelbine can inhibit the migration of human umbilical vein endothelial cells (HUVECs), a key process in the formation of new blood vessels. researchgate.netresearchgate.net For example, treatment with 10 nM vinorelbine was found to decrease the wound confluence by 1.8 times after 6 hours. researchgate.netresearchgate.net

Furthermore, research has demonstrated that vinorelbine can mitigate the enhanced cancer cell invasion induced by M2 macrophages. researchgate.net This suggests that vinorelbine's anti-cancer effects may, in part, be due to its ability to interfere with the migratory and invasive properties of tumor cells. The results of scratch wound assays are typically quantified by measuring the change in the wound area or the rate of wound closure over time. 4dcell.com

Table 2: Findings from Scratch Wound Assays in Vinorelbine Studies

Cell TypeTreatmentObservationImplicationReference
HUVECsVinorelbine (10 nM)1.8-fold decrease in wound confluence at 6hInhibition of endothelial cell migration, suggesting anti-angiogenic properties. researchgate.netresearchgate.net
HUVECsVinorelbine (1 µM)2.81-fold decrease in wound confluence at 6hDose-dependent inhibition of endothelial cell migration. researchgate.netresearchgate.net
NSCLC cells co-cultured with M2 macrophagesVinorelbineSignificantly mitigated M2-enhanced invasionVinorelbine can counteract pro-invasive signals from the tumor microenvironment. researchgate.net
Various cancer cell linesVinorelbineDose-dependent decrease in wound healing velocityInhibition of cancer cell motility. nih.gov

Imaging and Molecular Techniques in Preclinical Research

Histological and Molecular Analyses in Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable tools in preclinical cancer research. mdpi.comfrontiersin.org These models allow for the in vivo evaluation of therapeutic agents like vinorelbine in a system that more closely recapitulates the heterogeneity of human tumors. frontiersin.org

Histological and molecular analyses of xenograft tumors are crucial for understanding the in vivo effects of vinorelbine. Histological analysis, typically involving hematoxylin (B73222) and eosin (B541160) (H&E) staining, allows for the examination of tumor morphology, cellularity, and the extent of necrosis (cell death). pensoft.net In studies evaluating a combination of sorafenib (B1663141) and vinorelbine in hepatocellular carcinoma (HCC) PDX models, histological analysis revealed enhanced tumor necrosis in the combination treatment group compared to monotherapies. nih.gov

Molecular analyses of xenograft tissues often involve immunohistochemistry (IHC) to detect the expression and localization of specific proteins. For example, in HCC PDX models, IHC has been used to assess markers of cell proliferation (e.g., p-histone H3 Ser10), apoptosis (e.g., cleaved PARP), and angiogenesis (e.g., CD31). nih.govresearchgate.net Treatment with vinorelbine alone led to a significant increase in p-histone H3 Ser10-positive cells, indicative of mitotic arrest, while the combination with sorafenib resulted in a significant increase in cleaved PARP-positive cells, indicating enhanced apoptosis. nih.gov These analyses provide mechanistic insights into how vinorelbine exerts its anti-tumor effects in a living organism.

Table 3: Histological and Molecular Findings from Vinorelbine Xenograft Studies

Xenograft ModelTreatmentAnalytical TechniqueKey FindingReference
HCC PDXSorafenib + VinorelbineHistology (H&E)Enhanced tumor necrosis. nih.gov
HCC PDXVinorelbineIHC (p-histone H3 Ser10)Significant increase in positive cells, indicating mitotic arrest. nih.gov
HCC PDXSorafenib + VinorelbineIHC (cleaved PARP)Significant increase in positive cells, indicating enhanced apoptosis. nih.gov
LL2 (Lung Cancer) XenograftVinorelbine-loaded NLCHistopathologyExtensive tumor apoptosis and smaller tumor size. pensoft.net

Immunofluorescence and Western Blotting for Protein Expression

Immunofluorescence and Western blotting are powerful techniques used to detect and quantify the expression of specific proteins within cells and tissues. These methods are frequently employed in vinorelbine research to elucidate the molecular mechanisms underlying its cellular effects.

Immunofluorescence uses fluorescently labeled antibodies to visualize the subcellular localization of proteins. For instance, in studies investigating vinorelbine-induced neuropathic pain, immunofluorescence was used to show an increase in phosphorylated IRF3 (p-IRF3) in dorsal root ganglion (DRG) neurons of vinorelbine-treated mice, suggesting a role for this signaling pathway in the observed side effects. nih.gov

Western blotting separates proteins by size via gel electrophoresis, which are then transferred to a membrane and probed with specific antibodies. This technique allows for the quantification of protein expression levels. In non-small cell lung cancer (NSCLC) cells, Western blotting has been used to show that vinorelbine can upregulate the expression of EGFR and phosphorylated EGFR (p-EGFR). mdpi.com In another study, it was used to demonstrate that the combination of 5-Fluorouracil and vinorelbine can induce the expression of apoptotic and autophagic markers in triple-negative breast cancer cells. oncotarget.com Furthermore, Western blot analysis has revealed that vinorelbine treatment can lead to an increase in cleaved caspase-3, an indicator of apoptosis, and that resistance to vinorelbine can be associated with increased expression of the anti-apoptotic protein Bcl-2. spandidos-publications.com

Table 4: Protein Expression Changes Observed with Vinorelbine Treatment

Cell/Tissue TypeTreatmentAnalytical TechniqueProtein AnalyzedObserved ChangeReference
A549 (NSCLC)VinorelbineWestern BlotEGFR, p-EGFRUpregulation mdpi.com
A549 (NSCLC)VinorelbineWestern Blotp-STAT3Downregulation mdpi.com
MDA-MB-231, BT-549 (Breast Cancer)5-Fluorouracil + VinorelbineWestern BlotLC3A/B (Autophagy marker), Bax (Pro-apoptotic)Increased expression oncotarget.com
H1299 (NSCLC)VinorelbineWestern BlotCleaved Caspase-3Increased expression spandidos-publications.com
Vinorelbine-resistant H1299-Western BlotBcl-2 (Anti-apoptotic)Increased expression spandidos-publications.com
Mouse DRG NeuronsVinorelbineImmunofluorescencep-IRF3Increased expression nih.gov

RT-qPCR for Gene Expression Quantification

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It involves converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified and quantified in real-time.

In the context of vinorelbine research, RT-qPCR is utilized to investigate how the drug alters the genetic landscape of cancer cells. For example, studies on NSCLC have used RT-qPCR to show that vinorelbine treatment can alter the expression of various long non-coding RNAs (lncRNAs), such as CCAT2, GAS5, and MALAT1, depending on the genetic profile of the cancer cell line. mdpi.com Specifically, CCAT2 expression was higher in vinorelbine-treated A549 cells, while GAS5 expression was lower in A549 and Calu-6 cells but higher in H1792 cells. mdpi.com

Another study in NSCLC cells demonstrated that vinorelbine can increase the mRNA expression levels of several genes that are known to enhance cancer progression. researchgate.netmdpi.com This highlights the complex and sometimes paradoxical effects of chemotherapy agents. Furthermore, RT-qPCR has been employed to investigate mechanisms of drug resistance, showing that resistance to EGFR inhibitors in NSCLC can lead to repressed expression of certain ABC transporter genes, which may in turn affect sensitivity to vinorelbine. spandidos-publications.com

Table 5: Gene Expression Modifications Induced by Vinorelbine

Cell LineTreatmentGene AnalyzedObserved Change in ExpressionReference
A549 (NSCLC)VinorelbineCCAT2Higher mdpi.com
A549, Calu-6 (NSCLC)VinorelbineGAS5Lower mdpi.com
H1792 (NSCLC)VinorelbineGAS5, MALAT1, EGFRHigher mdpi.com
A549 (NSCLC)VinorelbineVarious cancer progression genesUpregulation researchgate.netmdpi.com
EGFR-TKI-resistant NSCLC cells-ABCC3, ABCC5, ABCG2Repressed spandidos-publications.com

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. researchgate.net One of its primary applications in cancer research is the analysis of the cell cycle, which is achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI). researchgate.net The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. researchgate.net

Vinorelbine, as a microtubule inhibitor, is known to interfere with mitosis. Flow cytometry is therefore a crucial tool for studying its effect on cell cycle progression. Numerous studies have used this technique to demonstrate that vinorelbine causes an accumulation of cells in the G2/M phase of the cell cycle. nih.govspandidos-publications.com For instance, in A549 lung cancer cells, treatment with vinorelbine in combination with TRAIL led to a marked increase in the percentage of cells in the G1 phase and a decrease in the G2 and S phases, indicating a G0/G1 phase arrest. spandidos-publications.com In another study, exposure of PC-9 NSCLC cells to vinorelbine resulted in approximately 67% of the cells accumulating in the G2/M phase. nih.gov

Flow cytometry can also be used to detect apoptosis by co-staining cells with Annexin V and PI. tandfonline.com This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This multiparametric approach provides a comprehensive picture of how vinorelbine affects both cell cycle progression and cell death.

Table 6: Cell Cycle Effects of Vinorelbine as Determined by Flow Cytometry

Cell LineTreatmentKey FindingReference
A549 (NSCLC)TRAIL + VinorelbineMarked increase in G1 phase, decrease in G2 and S phases. spandidos-publications.com
PC-9 (NSCLC)Vinorelbine (20 nM)Accumulation of ~67% of cells in the G2/M phase. nih.gov
4T1 (Breast Cancer)Vinorelbine-loaded micellesGreater arrest of tumor cells in the G2/M phase compared to free vinorelbine. tandfonline.com
U2OS (Osteosarcoma)VinorelbineInduced apoptosis was independent of the cell cycle phase. nih.gov
NCI-H460 (NSCLC)Vinorelbine + Pirfenidone (B1678446)Promoted cell cycle arrest. sciforum.net

Advanced Research Perspectives and Conceptual Frameworks

Elucidation of Complex Apoptotic Mechanisms

Vinorelbine (B1196246), like other anti-microtubule agents, induces apoptosis in malignant cells. drugbank.com The precise mechanisms are intricate and involve a cascade of signaling events. A key area of research is the phosphorylation of B-cell lymphoma 2 (Bcl-2). Vinorelbine treatment has been shown to induce the phosphorylation of Bcl-2, which leads to the inactivation of this anti-apoptotic protein. drugbank.comnih.gov This inactivation disrupts the formation of heterodimers between Bcl-2 and the pro-apoptotic protein Bax, thereby promoting the apoptotic sequence. drugbank.comnih.gov

Differential Effects on Microtubule-Associated Proteins

The interaction of vinorelbine with tubulin is modulated by microtubule-associated proteins (MAPs), which differ between various cell types, such as neural tissue and proliferating cells. drugbank.com This differential interaction is believed to contribute to vinorelbine's selective activity against mitotic microtubules over axonal microtubules, potentially explaining its comparatively lower neurotoxicity than other vinca (B1221190) alkaloids. sci-hub.senih.gov

Research has shown that vinorelbine has distinct effects on MAPs compared to other microtubule-targeting agents. For instance, in MCF-7 breast cancer cells, vinorelbine was found to rapidly activate extracellular signal-regulated protein kinase 2 (ERK2), a member of the MAP kinase family. researchgate.net This is in contrast to paclitaxel (B517696), which inhibited ERK2 activity in the same cell line. researchgate.net The phosphorylation of MAPs by kinases like ERK2 can weaken their stabilizing effect on microtubules. researchgate.net

Specifically, Microtubule-Associated Protein 4 (MAP4) is a key regulator of microtubule stability in non-neuronal cells. imrpress.com The expression and phosphorylation status of MAP4 can influence the stability of microtubules and, consequently, the efficacy of microtubule-targeting drugs. imrpress.com While direct studies on the specific interaction between vinorelbine and MAP4 are ongoing, the established role of MAP4 in microtubule dynamics suggests it is a critical factor in the cellular response to vinorelbine. imrpress.com Further research is needed to fully delineate the differential effects of vinorelbine on the diverse family of MAPs and how these interactions contribute to its therapeutic index.

Role of Vinorelbine in Modulating the Tumor Microenvironment (e.g., Immune Effects, TAM Repolarization)

The tumor microenvironment (TME) significantly influences cancer progression and therapeutic response. frontiersin.org A key component of the TME is the population of tumor-associated macrophages (TAMs), which often exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity. nih.gov

Recent studies have highlighted the immunomodulatory properties of vinorelbine, particularly its ability to repolarize M2 macrophages towards an anti-tumor M1 phenotype. nih.govnih.gov Research has demonstrated that low concentrations of vinorelbine can effectively reprogram M2 macrophages to express M1-like characteristics. nih.govresearchgate.net This repolarization is significant because M2 macrophages are known to enhance cancer cell invasion and contribute to apoptosis resistance by increasing the Bcl-2/Bax ratio. nih.gov By mitigating the pro-tumoral effects of M2 macrophages, vinorelbine can indirectly enhance the anti-tumor immune response. nih.govresearchgate.net

The modulation of TAMs by vinorelbine represents a crucial aspect of its anti-cancer activity that extends beyond its direct cytotoxic effects on tumor cells. This suggests that combining vinorelbine with immunotherapies could be a promising strategy to enhance treatment efficacy by concurrently targeting both the cancer cells and the immunosuppressive TME. frontiersin.orgescholarship.org

Development of Novel Vinorelbine Derivatives with Enhanced Selectivity or Activity

The chemical structure of vinorelbine, a semi-synthetic vinca alkaloid, has been the basis for developing new derivatives with improved therapeutic properties. researchgate.net The goal of these modifications is to enhance selectivity for tumor cells, increase anti-cancer activity, and potentially overcome mechanisms of drug resistance. researchgate.net

One approach involves the synthesis of vindoline-piperazine conjugates. mdpi.com By coupling various N-substituted piperazine (B1678402) pharmacophores to the vindoline (B23647) moiety of the vinca alkaloid structure, researchers have created novel compounds with significant antiproliferative effects. mdpi.com For example, certain derivatives have shown potent activity against breast cancer and non-small cell lung cancer cell lines, with some exhibiting promising selectivity for cancer cells over non-tumor cells. mdpi.com

Another area of development focuses on creating derivatives that can circumvent the limitations of existing vinca alkaloids. Vinflunine (B192657), a difluorinated derivative, was synthesized using superacidic chemistry and has undergone clinical testing. researchgate.net The development of such novel derivatives highlights the ongoing effort to refine the therapeutic potential of the vinca alkaloid class of compounds. researchgate.net

Table 1: Examples of Novel Vinorelbine-Related Derivatives and Their Activity

Derivative Type Modification Target Cancer Cell Line Reported Activity Reference
Vindoline-piperazine conjugate Coupling of [4-(trifluoromethyl)benzyl]piperazine to vindoline MDA-MB-468 (Breast Cancer) GI50 = 1.00 μM mdpi.com
Vindoline-piperazine conjugate Coupling of 1-bis(4-fluorophenyl)methyl piperazine to vindoline HOP-92 (Non-Small Cell Lung Cancer) GI50 = 1.35 μM mdpi.com

Computational and Mathematical Modeling in Preclinical Research

Computational and mathematical modeling are increasingly being used to optimize cancer treatment strategies, including those involving vinorelbine. nih.gov These models can simulate various dosing schedules and predict their potential efficacy and toxicity, helping to identify optimal regimens before clinical testing. nih.govaiom.it

For instance, mathematical models have been employed to design and test metronomic chemotherapy schedules for oral vinorelbine. nih.gov Metronomic therapy involves the continuous administration of low doses of chemotherapy, which can have anti-angiogenic and immunomodulatory effects. nih.gov By using a pharmacokinetic-pharmacodynamic (PK-PD) model, researchers were able to simulate different metronomic schedules and predict a regimen that could offer improved efficacy. aiom.itresearchgate.net This model-driven approach led to the design of a phase I/Ib clinical trial to test a novel, mathematically optimized schedule of oral vinorelbine in patients with advanced non-small cell lung cancer and malignant pleural mesothelioma. nih.govclinicaltrials.gov

Furthermore, in silico methods, such as molecular docking, are used in the early stages of drug discovery to predict the binding affinity of new derivatives to their targets. jclinical.org This allows for the rational design of more potent compounds. For example, computational studies have been used to design and evaluate novel pyrimidinic selenoureas as potential anti-breast cancer agents, comparing their predicted potency to standard drugs like vinorelbine. jclinical.org These computational approaches are invaluable for streamlining the drug development process and identifying promising new therapeutic candidates.

Table 2: Compound Names Mentioned

Compound Name
Navelbine
Vinorelbine
Bcl-2
Bax
Bim
ERK2
Paclitaxel
MAP4
Vindoline
Vinflunine

Q & A

Q. What are the established mechanisms of action of Navelbine (TN) in disrupting microtubule dynamics, and how can researchers design in vitro experiments to validate these mechanisms?

Methodological Answer : To investigate microtubule disruption, use tubulin polymerization assays to quantify inhibition rates and immunofluorescence microscopy to visualize microtubule morphology in treated vs. untreated cells. Ensure dose-response curves are generated using standardized cell lines (e.g., HeLa or A549). Include controls for nonspecific effects (e.g., vinca alkaloid analogs) and validate findings with western blotting for tubulin isoforms .

Q. What experimental models are most appropriate for assessing the cytotoxic effects of Navelbine (TN) in non-small cell lung cancer (NSCLC) cell lines?

Methodological Answer : Use 3D spheroid cultures or patient-derived xenograft (PDX) models to mimic tumor microenvironments. Measure cytotoxicity via MTT assays or flow cytometry (Annexin V/PI staining). Optimize treatment duration (e.g., 48–72 hours) and include platinum-resistant sublines (e.g., A549/CDDP) to evaluate cross-resistance. Data should be normalized to baseline proliferation rates .

Q. How can researchers optimize pharmacokinetic studies of Navelbine (TN) in murine models to account for interspecies variability?

Methodological Answer : Employ HPLC-MS/MS for precise plasma concentration measurements. Use staggered dosing regimens and collect serial blood/tissue samples at critical timepoints (e.g., 0.5, 2, 6, 24 hours post-administration). Adjust for metabolic differences by comparing murine liver microsomes to human CYP3A4 activity. Include a crossover study design to minimize inter-individual variability .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on Navelbine (TN)’s efficacy in combination therapies with platinum-based agents across different NSCLC subtypes?

Methodological Answer : Conduct meta-analyses of existing clinical trials, stratifying by NSCLC subtypes (e.g., adenocarcinoma vs. squamous cell carcinoma). Use RNA sequencing to identify subtype-specific transcriptomic signatures (e.g., ERCC1 overexpression) that modulate drug synergy. Validate findings in co-culture models with cancer-associated fibroblasts to mimic tumor-stroma interactions .

Q. What methodological approaches are optimal for identifying predictive biomarkers of Navelbine (TN) response in triple-negative breast cancer (TNBC) models?

Methodological Answer : Perform CRISPR-Cas9 screens to pinpoint genes essential for Navelbine sensitivity (e.g., βIII-tubulin mutations). Combine with proteomic profiling (e.g., reverse-phase protein arrays) to assess post-translational modifications. Validate candidates using siRNA knockdown in resistant cell lines and correlate findings with clinical trial datasets (e.g., TCGA) .

Q. How can researchers design experiments to evaluate Navelbine (TN)’s role in overcoming multidrug resistance (MDR) mediated by ABC transporter upregulation?

Methodological Answer : Use ATPase activity assays to quantify ABCB1/P-gp inhibition. Generate isogenic MDR cell lines via ABCB1 transfection and test Navelbine’s retention via calcein-AM efflux assays . Pair with qPCR to measure transporter mRNA levels pre/post-treatment. Compare results to known P-gp inhibitors (e.g., verapamil) .

Q. What strategies minimize off-target effects in in vivo studies of Navelbine (TN)-loaded nanoparticle delivery systems?

Methodological Answer : Employ PEGylated liposomal formulations to enhance tumor targeting. Use biodistribution studies with fluorescent dyes (e.g., DiR) and SPECT/CT imaging to track nanoparticle accumulation. Include toxicity panels for hepatic/renal function and compare to free Navelbine controls. Optimize particle size (70–150 nm) for enhanced permeability and retention (EPR) effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for Navelbine (TN) across published studies?

Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration, incubation time). Perform dose-response validation using reference compounds (e.g., paclitaxel) as internal controls. Analyze batch-to-bvariability in drug solubility and storage conditions. Publish raw data and statistical parameters (e.g., Hill slopes) to enable cross-study comparisons .

Q. What statistical frameworks are recommended for analyzing synergistic effects in Navelbine (TN)-based combination therapies?

Methodological Answer : Use Chou-Talalay’s combination index (CI) method with CompuSyn software. Calculate dose-reduction indices (DRI) to quantify therapeutic advantage. Validate synergy with isobologram analysis and confirm mechanistic interactions via gene set enrichment analysis (GSEA) of transcriptomic data .

Tables for Methodological Reference

Parameter Recommended Approach Evidence Source
Tubulin polymerization assayQuantify optical density at 340 nm every 5 minutes
Synergy analysisChou-Talalay combination index (CI < 1 = synergy)
Biomarker validationCRISPR screening + TCGA data correlation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.